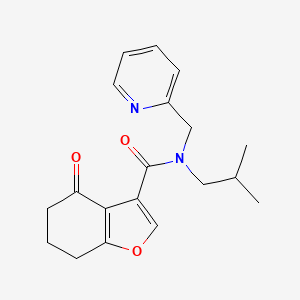

N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide and related compounds typically involves multi-component reactions that utilize base catalysis in aqueous environments. For instance, similar compounds have been synthesized through three-component reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds often employs a combination of Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction techniques. These methodologies provide detailed insights into the bond formations, functional groups, and overall molecular geometry. The mentioned compounds' structures were confirmed through these techniques, and computational chemistry methods further supported the findings (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by its functional groups and molecular structure. The compound's reactivity can be analyzed through its interaction with different chemical agents, showcasing its potential in forming various derivatives. Studies have focused on the Bischler-Napieralski reaction to synthesize related compounds, demonstrating the versatility and reactivity of such molecular frameworks (Browne et al., 1981).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, can be determined using spectroscopy and crystallography. For instance, the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative reveal insights into the molecular orientations and intermolecular interactions (Artheswari et al., 2019).

Chemical Properties Analysis

Chemical properties analysis includes the compound's reactivity, stability under various conditions, and potential chemical transformations. Experimental and theoretical studies on related compounds have shown a range of reactivities and provided a basis for understanding the chemical behavior of this compound. For example, methylation studies on the pyridine moiety have been conducted to enhance the biological properties of similar molecules, indicating the chemical modification potential of these compounds (Ukrainets et al., 2015).

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, maintained through N-H...O- hydrogen bonding and C-H...O interaction, is instrumental in assembling isonicotinamide N-oxide in a triple helix architecture. This heterosynthon has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its utility in crystal engineering and the formation of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Synthesis of Antiallergic Agents

Research into antiallergic agents has led to the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues. These compounds exhibit significant antiallergic activity and have been considered for clinical studies, indicating their potential in treating allergic reactions (Nohara et al., 1985).

Cholinesterase Inhibitory Activity

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as cholinesterase inhibitors. Some of these compounds showed potent butyrylcholinesterase inhibitory effects and exhibited good inhibitory effects on Aβ self-aggregation, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13(2)10-21(11-14-6-3-4-9-20-14)19(23)15-12-24-17-8-5-7-16(22)18(15)17/h3-4,6,9,12-13H,5,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPOVALMWMOXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=CC=N1)C(=O)C2=COC3=C2C(=O)CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)

![4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)

![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4023891.png)

![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)

![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)

![4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)